molecular formula C10H10INO4 B5766844 2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol

2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol

Cat. No.: B5766844
M. Wt: 335.09 g/mol
InChI Key: CXTWTQFEUFZRHZ-ONEGZZNKSA-N
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Description

2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol is an organic compound characterized by the presence of ethoxy, iodo, nitroethenyl, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol typically involves multi-step organic reactions. One common method includes the iodination of a phenol derivative followed by the introduction of the nitroethenyl group through a nitration reaction. The ethoxy group can be introduced via an etherification reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and phenol can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the iodo group, in particular, makes it a valuable intermediate in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Properties

IUPAC Name

2-ethoxy-6-iodo-4-[(E)-2-nitroethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO4/c1-2-16-9-6-7(3-4-12(14)15)5-8(11)10(9)13/h3-6,13H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTWTQFEUFZRHZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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